4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrachlorinated isoindole core with a naphthyl group attached, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the chlorination of an isoindole precursor followed by the introduction of the naphthyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong chlorinating agents and catalysts to achieve the desired tetrachlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the isoindole ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially dechlorinated isoindole compounds.
Scientific Research Applications
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated isoindole core can interact with active sites in proteins, potentially inhibiting or modulating their activity. The naphthyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrachloro-2-(4-methyl-naphthalen-1-yl)-benzo[1,3]dioxole
- 4,5,6,7-tetrachloro-2-(6-methyl-naphthalen-2-yl)-benzo[1,3]dioxole
- 3-benzylidene-4,5,6,7-tetrachloro-2-naphthalen-1-yl-2,3-dihydro-isoindol-1-one
Uniqueness
What sets 4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione apart from similar compounds is its specific arrangement of chlorine atoms and the naphthyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
77106-26-4 |
---|---|
Molecular Formula |
C18H7Cl4NO2 |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H7Cl4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)23(17(11)24)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
YHPVYZMRBAXBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.